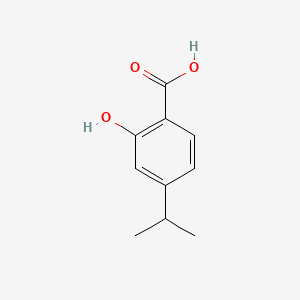
3-Bromo-5-chloro-4-methoxyaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline, and resulted in an 85% yield . This suggests that the synthesis of this compound could potentially be achieved through similar multi-step processes, possibly involving halogenation steps to introduce bromo and chloro groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR and MS . These techniques could also be applied to determine the structure of this compound. The presence of methoxy groups and halogens in the compounds studied indicates that intramolecular and intermolecular hydrogen bonding could be significant, as seen in the analysis of the chromanone derivative .
Chemical Reactions Analysis
The reactivity of related brominated compounds with nucleophiles has been explored, showing the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure . This suggests that this compound could also exhibit interesting reactivity with nucleophiles, potentially leading to the formation of novel cyclic structures or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the thermal stability of a chromanone derivative was found to be stable up to 128°C in an air atmosphere . This information could be indicative of the stability range that might be expected for this compound. Additionally, the synthesis of brominated pyrazoles from brominated trihalomethylenones demonstrates the versatility of brominated compounds as precursors for further chemical transformations .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination
In the realm of organic chemistry, 3-Bromo-5-chloro-4-methoxyaniline serves as a critical intermediate in palladium-catalyzed amination reactions. This process is instrumental in constructing complex amines from simpler aryl halides and amine precursors, showcasing the compound's utility in synthesizing diverse organic molecules. The versatility of palladium-catalyzed amination highlights its importance in pharmaceuticals, agrochemicals, and material science development (Wolfe & Buchwald, 2003).
Skraup-Type Synthesis
Another significant application is observed in the Skraup-type synthesis, where this compound acts as a precursor for the one-step transformation into 3-bromo-6-methoxyquinolines. These intermediates further undergo conversion into 3-bromoquinolin-6-ols, which are valuable in synthesizing compounds with potential biological activities. This methodology demonstrates the compound's utility in creating heterocyclic compounds, which are central to drug discovery and development (Lamberth et al., 2014).
Manufacturing of Therapeutic Inhibitors
In pharmaceutical manufacturing, this compound is a key intermediate in producing therapeutic Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are promising for diabetes therapy. The synthesis pathway from dimethyl terephthalate to the desired compound showcases its critical role in developing diabetes medications, emphasizing cost-effectiveness and scalability (Zhang et al., 2022).
Corrosion Inhibition
From a materials science perspective, derivatives of this compound, such as N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, have been synthesized and used as corrosion inhibitors for zinc metal in hydrochloric acid solutions. This application is crucial for protecting metals in industrial settings, demonstrating the compound's versatility beyond pharmaceutical and chemical synthesis applications (Assad et al., 2015).
Safety and Hazards
3-Bromo-5-chloro-4-methoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mecanismo De Acción
Target of Action
3-Bromo-5-chloro-4-methoxyaniline is a type of aniline compound . Anilines are a class of compounds that are used in the synthesis of a wide variety of substances, including dyes, drugs, and polymers . .
Mode of Action
Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and methoxy groups on the aniline ring can influence the reactivity of the molecule and direct its participation in chemical reactions .
Biochemical Pathways
Anilines can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Pharmacokinetics
The compound’s molecular weight (2365 g/mol) and LogP value (327450) suggest that it may have reasonable bioavailability .
Result of Action
As an aniline derivative, it may be involved in the synthesis of various bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . Environmental precautions should be taken to prevent the material from entering drains or water courses .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-chloro-4-methoxyaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity. Additionally, this compound can bind to proteins, altering their conformation and function, which may influence various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects. Over time, the compound may undergo chemical degradation, leading to the formation of byproducts that can affect its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with distinct biochemical properties. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This subcellular distribution can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.
Propiedades
IUPAC Name |
3-bromo-5-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWSRHXXCULNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603305 | |
| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84972-58-7 | |
| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



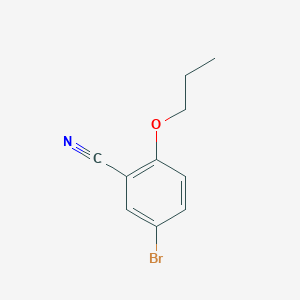
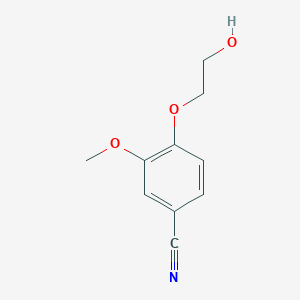

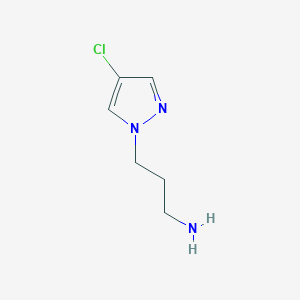
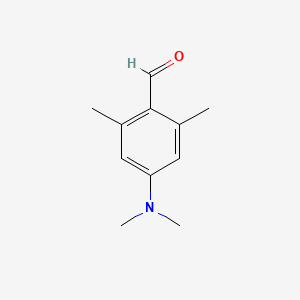
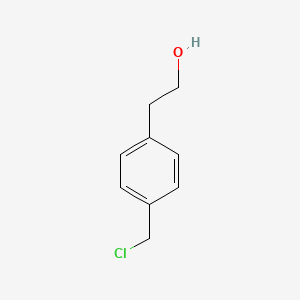
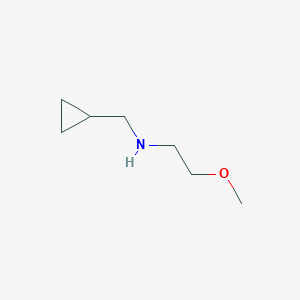


![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)



